

# Application Notes and Protocols for PD173074: Dissolution and Storage

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## Compound of Interest

Compound Name: PD173956

Cat. No.: B1679129

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These application notes provide detailed protocols for the dissolution and storage of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).<sup>[1]</sup> Proper handling and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.

## Chemical Information

Property	Value
Chemical Name	1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea
Molecular Formula	C <sub>28</sub> H <sub>41</sub> N <sub>7</sub> O <sub>3</sub>
Molecular Weight	523.67 g/mol
CAS Number	219580-11-7

## Solubility

PD173074 is soluble in organic solvents and insoluble in water.<sup>[2]</sup>

Solvent	Maximum Concentration
DMSO	105 mg/mL (200.5 mM)[2]
Ethanol	105 mg/mL (200.5 mM)[2]

## Storage and Stability

Proper storage is crucial to maintain the integrity and activity of PD173074.

### Solid Form

Storage Temperature	Duration	Recommendations
-20°C	≥ 3 years	Store desiccated.[1][3]
+4°C	Up to 12 months	For short-term storage.[1]

### In Solvent

Storage Temperature	Duration	Recommendations
-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.[1][3]
-20°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.[1][4]

## Experimental Protocols

### Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be further diluted for various assays.

Materials:

- PD173074 solid powder
- Anhydrous, high-purity DMSO

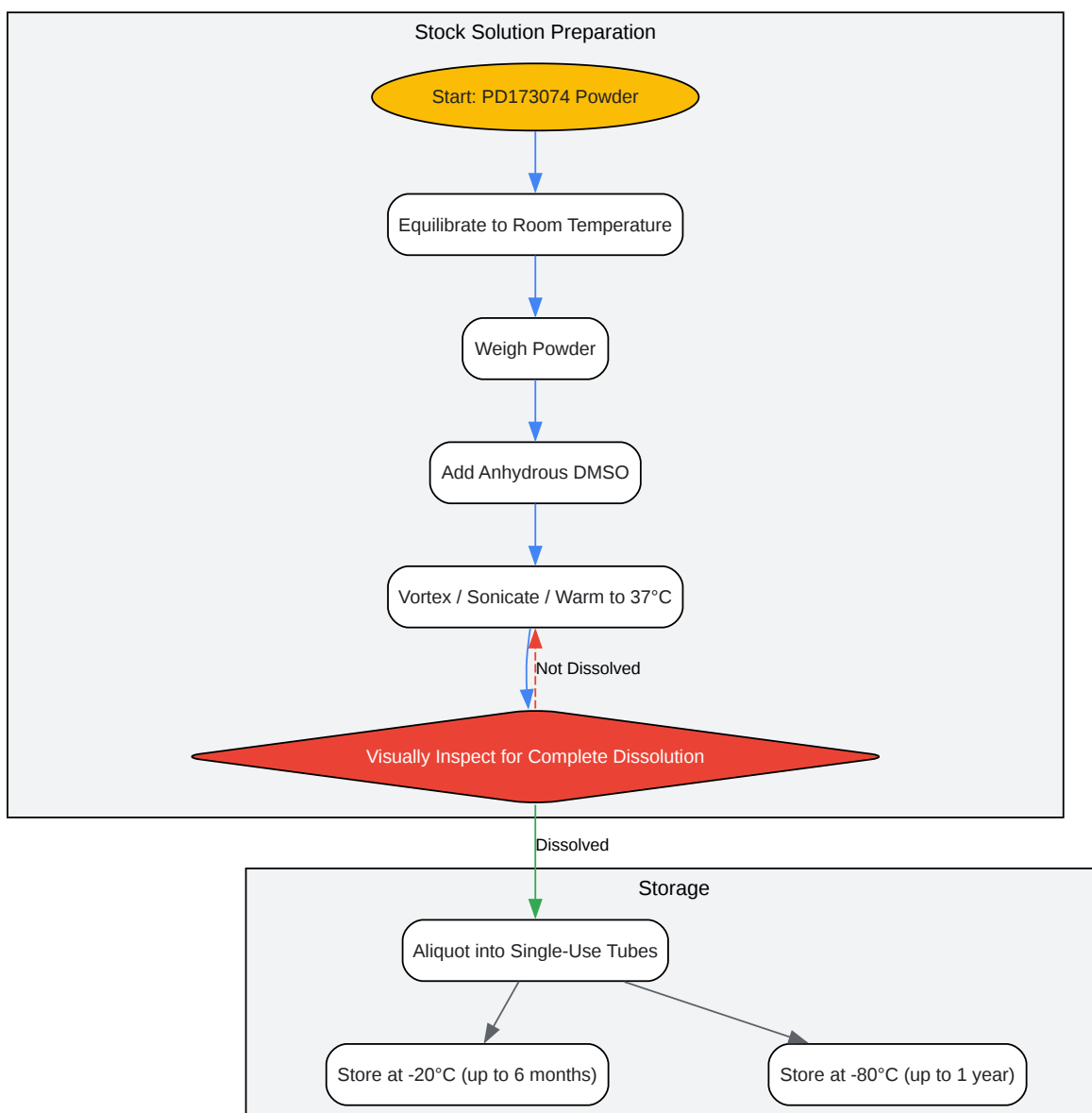
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Equilibration: Allow the vial of PD173074 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[\[1\]](#)
- Weighing: Weigh out the desired amount of PD173074 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.24 mg of the powder.
- Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the PD173074 powder.
- Mixing: Cap the vial tightly and vortex thoroughly.[\[1\]](#) To aid dissolution, the tube can be warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a short period.[\[1\]](#)
- Visual Inspection: Visually inspect the solution to ensure all solid has dissolved completely.[\[1\]](#)
- Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[\[1\]](#)
- Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[\[1\]](#)

## Workflow for Dissolving and Storing PD173074

The following diagram illustrates the general workflow for preparing and storing PD173074 stock solutions.



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Caption: Workflow for the dissolution and storage of PD173074.

## Important Considerations

- Use fresh, anhydrous DMSO: Moisture can affect the solubility and stability of the compound.  
[3]
- Avoid repeated freeze-thaw cycles: This can lead to degradation of the compound.[1]  
Aliquoting into single-use vials is highly recommended.
- Equilibrate to room temperature before use: When taking a stock solution from the freezer, allow it to thaw and equilibrate to room temperature before opening the vial to prevent condensation.[1]
- Do not re-freeze partially used aliquots.[1]
- For in vivo studies: Formulations for oral administration may involve suspending the compound in vehicles like CMC-Na.[2]

By following these guidelines, researchers can ensure the proper handling of PD173074, leading to more reliable and reproducible experimental outcomes.

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